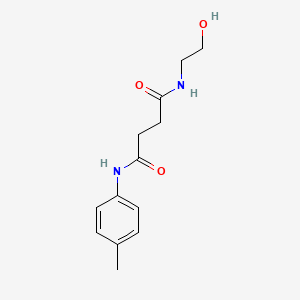![molecular formula C18H19N3O7S B4746214 ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate](/img/structure/B4746214.png)
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate
Vue d'ensemble
Description
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various physiological and pathological processes.
Mécanisme D'action
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the thiol group of the catalytic cysteine residue. This prevents the protease from cleaving its substrate and leads to its inactivation. The mechanism of action of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate is similar to that of other irreversible cysteine protease inhibitors, such as iodoacetamide and N-ethylmaleimide.
Biochemical and Physiological Effects:
ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. It inhibits the degradation of intracellular proteins and the processing of extracellular proteins, such as collagen and elastin. It also inhibits the activation of pro-caspases and the release of lysosomal enzymes. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been used to study the role of cysteine proteases in autophagy, apoptosis, and necrosis. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has several advantages for lab experiments. It is a potent and specific inhibitor of cysteine proteases, which allows for the selective inhibition of these enzymes without affecting other proteases. It is also irreversible, which allows for long-term inhibition of protease activity. However, there are also some limitations to the use of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate. It is toxic to cells at high concentrations and can affect the activity of other enzymes that contain cysteine residues. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the use of ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate in scientific research. One area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to have neuroprotective effects in animal models of these diseases, and further research could lead to the development of new therapies. Another area of interest is the study of the role of cysteine proteases in viral infections, such as COVID-19. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been shown to inhibit the replication of some viruses, and further research could lead to the development of new antiviral therapies. Finally, the development of new cysteine protease inhibitors with improved properties, such as increased solubility and decreased toxicity, could lead to the development of new therapies for a variety of diseases.
Applications De Recherche Scientifique
Ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been widely used in scientific research to study the role of cysteine proteases in various physiological and pathological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as papain and calpain. These proteases are involved in many cellular processes, such as protein degradation, antigen processing, apoptosis, and autophagy. ethyl 2-({N-[(2-nitrophenyl)sulfonyl]-beta-alanyl}amino)benzoate has been used to study the role of these proteases in cancer, neurodegenerative diseases, inflammation, and infection.
Propriétés
IUPAC Name |
ethyl 2-[3-[(2-nitrophenyl)sulfonylamino]propanoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S/c1-2-28-18(23)13-7-3-4-8-14(13)20-17(22)11-12-19-29(26,27)16-10-6-5-9-15(16)21(24)25/h3-10,19H,2,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOVPRMVPZNINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-benzylidene-2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B4746151.png)
![2-[(5-ethyl-4-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4746165.png)
![N-(5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4746170.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4746173.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4746186.png)
![3,4-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4746194.png)
![3-{5-[(diphenylacetyl)amino]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B4746200.png)
![N-(4-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4746210.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746216.png)

![2-[(4-ethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4746230.png)
![5-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4746237.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B4746242.png)